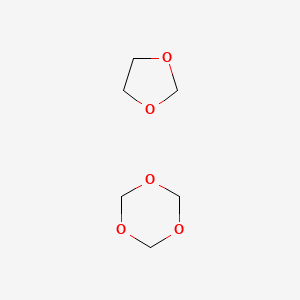![molecular formula C6H7CaNO6 B13754054 calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate CAS No. 2399-94-2](/img/structure/B13754054.png)
calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with calcium salts. The process begins with the neutralization of EDTA with sodium hydroxide to form disodium EDTA. This intermediate is then reacted with calcium chloride to produce the final product .
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves dissolving EDTA in water, adding sodium hydroxide to adjust the pH, and then introducing calcium chloride under stirring. The resulting solution is filtered, and the product is crystallized out .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate primarily undergoes chelation reactions. It forms stable complexes with metal ions, which can be used to sequester metals in various applications .
Common Reagents and Conditions
The compound reacts with metal ions such as iron, copper, and zinc under neutral to slightly alkaline conditions. The chelation process is facilitated by the presence of water, which helps in the dissolution and interaction of the compound with metal ions .
Major Products Formed
The major products formed from these reactions are metal-chelate complexes. These complexes are stable and can be used in various applications, including water treatment, agriculture, and medicine .
Applications De Recherche Scientifique
Chemistry
In chemistry, calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate is used as a chelating agent to remove metal ions from solutions. It is also employed in analytical chemistry for titration purposes .
Biology
In biological research, this compound is used to study metal ion interactions in biological systems. It helps in understanding the role of metal ions in enzyme activities and other biochemical processes .
Medicine
Medically, this compound is used in chelation therapy to treat heavy metal poisoning. It binds to toxic metals like lead and mercury, facilitating their excretion from the body .
Industry
Industrially, this compound is used in water treatment to remove metal contaminants. It is also used in the food industry as a preservative and stabilizer .
Mécanisme D'action
The mechanism of action of calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate involves the formation of stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them. This chelation process prevents the metal ions from participating in unwanted chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Similar in structure but lacks the calcium ion.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar mechanism of action but with a different structure.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer coordination sites.
Uniqueness
Calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate is unique due to its high stability and specificity in binding calcium ions. This makes it particularly useful in medical applications where calcium ion regulation is crucial .
Propriétés
Numéro CAS |
2399-94-2 |
|---|---|
Formule moléculaire |
C6H7CaNO6 |
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Ca/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
Clé InChI |
CQEURWIGSDMPFE-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)







![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)




